

An In-depth Technical Guide to the Chemical Properties of CAPS Buffer

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Compound of Interest

3-(Cyclohexylamino)-1propanesulfonic acid

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Introduction

N-Cyclohexyl-3-aminopropanesulfonic acid, commonly known as CAPS, is a zwitterionic biological buffer that has become an indispensable tool in a wide array of biochemical, molecular biology, and drug development applications. Its ability to maintain a stable pH in the alkaline range, coupled with its minimal reactivity and low metal-binding capacity, makes it a preferred choice for sensitive enzymatic assays, protein sequencing, and electrophoretic applications. This technical guide provides a comprehensive overview of the chemical properties of CAPS buffer, detailed experimental protocols, and logical workflows to aid researchers in its effective utilization.

Core Chemical and Physical Properties

CAPS is a sulfonic acid-based buffer, one of the "Good's" buffers, designed for high water solubility and minimal biological interference. Its chemical structure features a cyclohexylamino group and a propanesulfonic acid group, which confer its characteristic pKa and buffering range.

Quantitative Data Summary



The following tables summarize the key quantitative properties of CAPS buffer, providing a quick reference for laboratory use.

Property	Value	Reference
Full Chemical Name	3-(Cyclohexylamino)-1- propanesulfonic acid	[1]
Molecular Formula	C ₉ H ₁₉ NO ₃ S	[1]
Molecular Weight	221.32 g/mol	
pKa at 25°C	10.4	[1]
Effective pH Range	9.7 - 11.1	[1]
Appearance	White crystalline powder	[1]
Melting Point	>300 °C	

Table 1: General Chemical Properties of CAPS. This table outlines the fundamental chemical and physical characteristics of CAPS.

Temperature (°C)	ΔρΚα/ΔΤ	Calculated pKa
4	-0.032	11.07
20	-0.032	10.56
25	-0.032	10.4
37	-0.032	10.02

Table 2: Temperature Dependence of CAPS pKa. The pKa of CAPS buffer is sensitive to temperature changes.[1] This table provides calculated pKa values at common laboratory temperatures, using a temperature coefficient of -0.032/°C. It is crucial to adjust the pH of the buffer at the intended experimental temperature.[2]



Temperature	Solubility in Water
25°C	~11.07 mg/mL
4°C	Solubility decreases by approximately 30% compared to 25°C

Table 3: Solubility of CAPS. CAPS exhibits good solubility in water at room temperature. However, its solubility is significantly reduced at lower temperatures, which can lead to precipitation and affect buffer concentration.[3]

Experimental Protocols

Detailed and accurate protocols are critical for reproducible scientific outcomes. The following sections provide step-by-step methodologies for common applications of CAPS buffer.

Preparation of 1 L of 10X CAPS Transfer Buffer (100 mM, pH 11.0)

This protocol describes the preparation of a stock solution for use in Western blotting.

Materials:

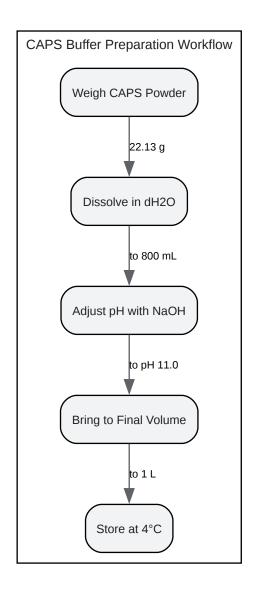
- CAPS (MW: 221.32 g/mol)
- Deionized water (dH₂O)
- Sodium hydroxide (NaOH), 10 M
- Graduated cylinder
- Beaker (2 L)
- Magnetic stirrer and stir bar
- pH meter

Procedure:



- · Weigh out 22.13 g of CAPS powder.
- Add the CAPS powder to a 2 L beaker.
- Add 800 mL of dH₂O to the beaker.
- Place the beaker on a magnetic stirrer and add a stir bar. Stir until the CAPS is completely dissolved.
- Calibrate the pH meter according to the manufacturer's instructions.
- Slowly add 10 M NaOH to the solution while monitoring the pH. Continue adding NaOH dropwise until the pH reaches 11.0.
- Once the desired pH is reached, transfer the solution to a 1 L graduated cylinder.
- Add dH₂O to bring the final volume to 1 L.
- Store the 10X CAPS transfer buffer at 4°C.





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Figure 1. Workflow for preparing 10X CAPS transfer buffer.

Detailed Protocol for Western Blot Transfer Using CAPS Buffer

This protocol outlines the wet transfer of proteins from a polyacrylamide gel to a PVDF membrane using a CAPS-based transfer buffer.

Materials:

10X CAPS Transfer Buffer (100 mM CAPS, pH 11.0)



- Methanol
- Deionized water (dH₂O)
- · Polyacrylamide gel with separated proteins
- PVDF membrane
- Filter paper
- Sponges for transfer cassette
- Wet transfer apparatus
- Power supply

Procedure:

- Prepare 1X CAPS Transfer Buffer: For 1 L of 1X transfer buffer, combine 100 mL of 10X CAPS Transfer Buffer, 200 mL of methanol, and 700 mL of dH₂O. Cool the buffer to 4°C before use.[4]
- Equilibrate Gel: After electrophoresis, carefully remove the stacking gel and equilibrate the resolving gel in 1X CAPS Transfer Buffer for 10-15 minutes.
- Prepare Membrane: Cut the PVDF membrane to the size of the gel. Activate the membrane by immersing it in methanol for 30 seconds, followed by a brief rinse in dH₂O, and then equilibrate in 1X CAPS Transfer Buffer for at least 5 minutes.[5]
- Assemble the Transfer Sandwich:
 - Open the transfer cassette. Place a pre-wetted sponge on the cathode (black) side.
 - Place a piece of pre-wetted filter paper on top of the sponge.
 - Carefully place the equilibrated gel on the filter paper.

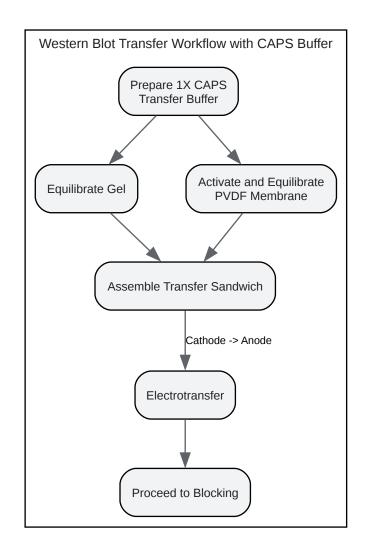


- Place the activated and equilibrated PVDF membrane on top of the gel. Ensure there are
 no air bubbles between the gel and the membrane. A roller can be used to gently remove
 any bubbles.[5]
- Place another piece of pre-wetted filter paper on top of the membrane.
- Place the second pre-wetted sponge on top of the filter paper.
- Close the transfer cassette securely.
- Perform the Transfer:
 - Place the transfer cassette into the wet transfer tank, ensuring the black side of the cassette is facing the cathode (-) and the clear side is facing the anode (+).
 - Fill the tank with cold 1X CAPS Transfer Buffer.
 - Connect the transfer apparatus to the power supply.
 - Conduct the transfer at a constant voltage (e.g., 100 V) for 1-2 hours at 4°C. The optimal transfer time and voltage may need to be empirically determined based on the size of the protein of interest.[6]

Post-Transfer:

- After the transfer is complete, turn off the power supply and disassemble the transfer sandwich.
- The membrane can be stained with Ponceau S to visualize total protein and confirm transfer efficiency.
- Proceed with blocking and antibody incubation steps as per your standard Western blot protocol.





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Figure 2. Workflow for Western blot protein transfer using CAPS buffer.

Protocol for Alkaline Phosphatase Activity Assay Using CAPS Buffer

CAPS buffer is well-suited for assays involving enzymes with optimal activity at alkaline pH, such as alkaline phosphatase.

Materials:

• CAPS buffer (e.g., 100 mM, pH 10.5)



- p-Nitrophenyl phosphate (pNPP) substrate solution
- Alkaline phosphatase enzyme solution
- Sodium hydroxide (NaOH), 0.1 M (stop solution)
- Spectrophotometer
- Cuvettes or 96-well plate

Procedure:

- · Prepare Reagents:
 - Prepare a 100 mM CAPS buffer solution and adjust the pH to 10.5 at the assay temperature (e.g., 37°C).
 - Prepare the pNPP substrate solution in the CAPS buffer at the desired concentration.
 - Prepare dilutions of the alkaline phosphatase enzyme in CAPS buffer.
- Set up the Assay:
 - Pre-warm the CAPS buffer and pNPP substrate solution to the assay temperature.
 - In a cuvette or a well of a 96-well plate, add the appropriate volume of CAPS buffer and pNPP substrate solution.
- Initiate the Reaction:
 - Add a specific volume of the enzyme solution to the cuvette/well to start the reaction. Mix gently.
- Measure Absorbance:
 - Immediately place the cuvette/plate in the spectrophotometer and measure the absorbance at 405 nm.



- Record the absorbance at regular time intervals (e.g., every 30 seconds) for a set period
 (e.g., 5-10 minutes) to determine the initial reaction velocity.
- Stop the Reaction (for endpoint assays):
 - After a fixed incubation time, add 0.1 M NaOH to stop the reaction. This will also enhance the color of the p-nitrophenol product.
 - Measure the final absorbance at 405 nm.
- Calculate Enzyme Activity:
 - The rate of p-nitrophenol formation is proportional to the alkaline phosphatase activity. The
 activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient
 of p-nitrophenol at 405 nm.

Conclusion

CAPS buffer is a versatile and reliable buffering agent for a variety of applications in research and drug development that require a stable alkaline pH. Its well-characterized chemical properties, including its pKa and temperature dependence, allow for precise control of experimental conditions. By following detailed protocols, such as those provided for Western blotting and enzyme assays, researchers can ensure the accuracy and reproducibility of their results. The logical workflows presented in this guide offer a clear visual representation of the key experimental steps, further aiding in the successful implementation of CAPS buffer in the laboratory.

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